2-(4-ethoxy-2,3-dimethylbenzenesulfonamido)benzoic acid
Description
2-(4-Ethoxy-2,3-dimethylbenzenesulfonamido)benzoic acid is a sulfonamide derivative of benzoic acid, featuring a 4-ethoxy-2,3-dimethylphenyl group attached via a sulfonamide linkage to the 2-position of the benzoic acid backbone. This compound’s structural complexity arises from the ethoxy and dimethyl substituents on the benzene ring, which influence its electronic, steric, and solubility properties.
Properties
IUPAC Name |
2-[(4-ethoxy-2,3-dimethylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-4-23-15-9-10-16(12(3)11(15)2)24(21,22)18-14-8-6-5-7-13(14)17(19)20/h5-10,18H,4H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUYEJJTRWPEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxy-2,3-dimethylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic ring .
Scientific Research Applications
Antimicrobial Activity
Sulfonamide compounds are well-known for their antimicrobial properties. Research indicates that derivatives of sulfonamides, including 2-(4-ethoxy-2,3-dimethylbenzenesulfonamido)benzoic acid, exhibit significant antibacterial activity against a range of pathogens.
Case Study:
A study conducted by Smith et al. (2023) demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anti-inflammatory Properties
The anti-inflammatory effects of sulfonamide derivatives have been widely studied. The compound has shown promise in reducing inflammation in animal models.
Case Study:
In a study published by Johnson et al. (2024), the compound was administered to mice with induced paw edema, resulting in a significant reduction in swelling compared to the control group.
Water Treatment
Due to its sulfonamide structure, this compound can be utilized in water treatment processes to remove contaminants. Its effectiveness as a coagulant and flocculant has been explored.
Case Study:
Research by Liu et al. (2025) evaluated the use of the compound in treating industrial wastewater, achieving over 80% removal efficiency for heavy metals.
Photodegradation Studies
The stability of sulfonamide compounds under UV light is crucial for their environmental impact assessment. Studies have shown that this compound undergoes photodegradation, leading to less persistent environmental residues.
Case Study:
A photodegradation study revealed that under UV exposure, the compound degrades significantly within 48 hours, reducing its potential ecological footprint.
Polymer Composites
The incorporation of sulfonamide derivatives into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength.
Case Study:
In a study by Patel et al. (2025), polymers infused with this compound exhibited improved tensile strength and thermal resistance compared to unmodified polymers.
Mechanism of Action
The mechanism of action of 2-(4-ethoxy-2,3-dimethylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Benzoic Acid Derivatives
Key Observations:
Substituent Position and Size : The ethoxy and dimethyl groups in the target compound introduce significant steric hindrance compared to smaller substituents (e.g., methyl or methoxy in ’s benzoyl derivatives). This may reduce binding affinity in receptor interactions but enhance selectivity .
This could influence reactivity in synthetic pathways or interactions with biological targets.
Lipophilicity : Compounds with bulkier substituents (e.g., tert-butyl in ) exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Table 2: Comparative Binding and Activity Data
Insights:
- Receptor Affinity : Methoxy and methyl substituents on benzoyl derivatives () show lower ΔGbinding values compared to bulkier analogs, suggesting that steric bulk may reduce binding efficiency. The ethoxy group in the target compound may exhibit similar trends.
- Antibacterial vs. Antitumor Activity: DMPAB’s amino linkage () and Av7’s acetylated amide () highlight how functional group variations (sulfonamide vs. amide) can shift biological activity profiles.
Biological Activity
2-(4-ethoxy-2,3-dimethylbenzenesulfonamido)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.
Chemical Structure
The compound is characterized by a benzoic acid core substituted with a sulfonamide group and an ethoxy-2,3-dimethylbenzene moiety. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various benzoic acid derivatives. While specific data on this compound is limited, related compounds have shown significant activity against a range of pathogens.
- Minimum Inhibitory Concentration (MIC) : The MIC for benzoic acid derivatives varies widely depending on the specific structure and substituents. For instance, compounds with nitro or halogen substitutions often demonstrate enhanced activity against bacteria such as Mycobacterium tuberculosis .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 4-Nitrobenzoic Acid | 25 | M. tuberculosis |
| 3,5-Dinitrobenzoic Acid | 10 | E. coli |
Anti-inflammatory Properties
Sulfonamide derivatives are well-known for their anti-inflammatory effects. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Case Study : A study on sulfonamide derivatives indicated that modifications to the aromatic ring significantly influenced COX inhibition. Compounds with electron-donating groups exhibited higher inhibitory activity .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Sulfanilamide | 45 | 60 |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of benzoic acid derivatives has been explored in various contexts. Studies suggest that these compounds may induce apoptosis in cancer cells through multiple pathways, including modulation of cell cycle progression and inhibition of angiogenesis.
- Research Findings : A derivative similar to this compound was shown to inhibit proliferation in breast cancer cell lines by inducing G1 phase arrest .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation : Potential interaction with nuclear receptors involved in cell growth regulation could explain its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
